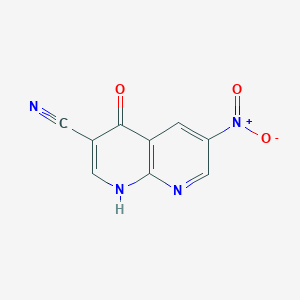

4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile

Description

Propriétés

IUPAC Name |

6-nitro-4-oxo-1H-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N4O3/c10-2-5-3-11-9-7(8(5)14)1-6(4-12-9)13(15)16/h1,3-4H,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDPPUXFHFMJCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=O)C(=CN2)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595020 | |

| Record name | 6-Nitro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305370-83-6 | |

| Record name | 6-Nitro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of eco-friendly and atom-economical approaches is encouraged to minimize environmental impact and improve safety .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Applications De Recherche Scientifique

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against a range of pathogens. Research has shown that derivatives of naphthyridine, including 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile, possess effective antibacterial properties. For instance, studies reported that certain naphthyridine derivatives demonstrated efficacy against multi-drug resistant strains of Mycobacterium tuberculosis and Trichomonas vaginalis, indicating their potential as new therapeutic agents in treating infections resistant to conventional antibiotics .

Antitubercular Activity

A specific derivative synthesized from the compound showed superior antitubercular activity compared to isoniazid, a standard treatment for tuberculosis. In vivo studies indicated a significant reduction in bacterial load in animal models, highlighting its potential as a treatment option for multidrug-resistant tuberculosis .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of naphthyridine derivatives. These compounds can inhibit key inflammatory pathways, making them candidates for the development of anti-inflammatory drugs .

Insecticidal Activity

This compound has shown insecticidal properties against agricultural pests. Studies demonstrated that certain derivatives exhibited high toxicity against cowpea aphids (Aphis craccivora), with LC50 values indicating effective control measures for pest management in crops .

Herbicidal Potential

Research into naphthyridine derivatives has revealed their potential as herbicides. The structural characteristics of these compounds allow them to interfere with plant growth processes, providing an avenue for developing new herbicidal agents that are effective yet environmentally sustainable .

Case Study 1: Antimicrobial Activity

A study evaluated several naphthyridine derivatives for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had comparable activity to standard antibiotics like tetracycline, suggesting their potential use in clinical settings .

Case Study 2: Insecticidal Efficacy

In a controlled laboratory setting, the insecticidal efficacy of this compound was tested against Aphis craccivora. The compound exhibited significant mortality rates at low concentrations, demonstrating its promise as a natural pesticide alternative .

Mécanisme D'action

The mechanism of action of 4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparaison Avec Des Composés Similaires

Structural Analogues and Anti-TB Activity

The target compound shares a core 1,8-naphthyridine-3-carbonitrile scaffold with several derivatives synthesized and tested against Mycobacterium tuberculosis H37Rv. Key structural analogs and their anti-TB activities (measured as minimum inhibitory concentration, MIC) are summarized below:

Key Observations:

- Electron-Withdrawing Groups: Compounds with -NO₂ (e.g., ANA-7, ANA-10) exhibit MIC values of 12.5 mg mL⁻¹, suggesting the nitro group in the target compound may contribute to similar or improved activity .

- Piperazine Linkers : ANA-12’s nitrofuran-piperazine moiety enhances activity (MIC 6.25 mg mL⁻¹), indicating that bulky substituents at position 2 improve target binding .

- Hydroxyl vs. Oxo Groups: The target compound’s 4-hydroxy group differs from the 4-oxo group in CAS 305370-83-5.

Physicochemical and ADME Properties

All 1,8-naphthyridine-3-carbonitrile derivatives, including the target compound, adhere to Lipinski’s Rule of Five, ensuring favorable oral absorption :

- Molecular Weight : <500 Da

- Hydrogen Bond Donors/Acceptors: ≤5/10

- LogP (Partition Coefficient) : <5

In silico ADME predictions (e.g., SwissADME) for analogs indicate low toxicity (selectivity index >11) and promising drug-likeness, supporting further development .

Structure-Activity Relationship (SAR) Insights

Position 6 Nitro Group: The nitro group in the target compound mirrors active analogs like ANA-7 and ANA-10, which show MIC 12.5 mg mL⁻¹. This group likely enhances target binding to M. tuberculosis enoyl-ACP reductase (InhA) .

Position 4 Hydroxyl Group : Compared to oxo or acetamide substituents, the hydroxyl group may improve solubility and metabolic stability, critical for in vivo efficacy .

Cyanide at Position 3 : The nitrile group is conserved across active analogs, suggesting its role in maintaining structural rigidity and interaction with hydrophobic enzyme pockets .

Activité Biologique

4-Hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound belonging to the naphthyridine family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

The chemical structure of this compound includes a hydroxyl group and a nitro group, which are crucial for its biological activity. The compound can be synthesized through multicomponent reactions involving substituted aromatic aldehydes and malononitrile under specific catalytic conditions.

| Property | Description |

|---|---|

| Chemical Formula | C9H6N4O3 |

| IUPAC Name | 6-nitro-4-hydroxy-1,8-naphthyridine-3-carbonitrile |

| CAS Number | 690223-99-5 |

The biological activity of this compound is attributed to its interaction with various molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that engage with cellular components, potentially leading to cytotoxic effects. The hydroxyl group enhances the compound's ability to participate in hydrogen bonding, influencing its pharmacological properties .

Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. In vitro studies showed that this compound possesses potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Escherichia coli | 0.250 |

| Pseudomonas aeruginosa | 0.500 |

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, it demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian carcinoma (A270) and hepatocellular carcinoma (Bel-7402). The IC50 values for these cell lines were found to be:

| Cell Line | IC50 (µM) |

|---|---|

| Ovarian Carcinoma (A270) | 15.0 |

| Hepatocellular Carcinoma | 20.5 |

The mechanism underlying its anticancer activity involves the induction of oxidative stress and DNA damage response pathways .

Case Studies

A recent study investigated the effects of this compound on non-small-cell lung cancer (NSCLC). The results indicated that the compound significantly inhibited tumor growth in xenograft models and increased reactive oxygen species (ROS) generation in treated cells. This oxidative stress response was confirmed by using N-acetyl-cysteine (NAC), which attenuated the apoptosis induced by the compound .

Comparative Analysis with Similar Compounds

Comparative studies have shown that while other naphthyridine derivatives exhibit biological activities, this compound is unique due to its combination of hydroxyl and nitro groups. This structural configuration enhances its reactivity and biological efficacy compared to related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1,8-Naphthyridine | Lacks hydroxyl and nitro groups | Moderate activity |

| 6-Nitro-1,8-naphthyridine | Contains nitro group only | Lower cytotoxicity |

| 4-Hydroxy-1,8-naphthyridine | Contains hydroxyl group only | Limited antibacterial activity |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-hydroxy-6-nitro-1,8-naphthyridine-3-carbonitrile derivatives?

The synthesis typically involves multi-step reactions, such as condensation of aldehyde intermediates with ethyl cyanoacetate under reflux in absolute ethanol (2–4 hours). For example, derivatives like 8a-d ( ) were synthesized via nucleophilic substitution and cyclization, yielding products with 76–83% purity after recrystallization. Alternative approaches include molecular hybridization with piperazine or phenylacetamide substituents (e.g., ANC and ANA series) using DMF as a solvent and Na₂CO₃/KI as catalysts ().

Q. How are structural and purity characteristics validated for these compounds?

Key techniques include:

- 1H/13C NMR : To confirm functional groups (e.g., cyano at ~2200 cm⁻¹ in IR, aromatic protons at δ 7–9 ppm in NMR) ().

- Elemental analysis : Validates empirical formulas (e.g., C₃₄H₂₂N₆O₄ for compound 8a) with <0.5% deviation ().

- LC-MS/ESI-MS : Determines molecular weight (e.g., m/z 551 for compound 8c) ().

- Single-crystal X-ray diffraction (SCXRD) : Resolves 3D structures (e.g., triclinic crystal system for ANC-5, CCDC 2342616) ().

Q. What in vitro assays are used to screen biological activity?

- Anti-mycobacterial activity : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 6.25 to >50 µg/mL ().

- Cytotoxicity : HEK293T cell viability assays (IC₅₀ values 330–752 µM) to assess selectivity indices (e.g., SI >27 for ANA-12) ().

Advanced Research Questions

Q. How are structure-activity relationships (SAR) analyzed for anti-tubercular derivatives?

SAR studies prioritize substituent effects:

Q. What computational tools validate target engagement and binding stability?

- Molecular docking (Glide/Schrödinger): Predicts interactions with enoyl-ACP reductase (InhA, PDB-4TZK). For example, ANA-12 achieves a docking score of −8.424 kcal/mol via salt bridges (LYS-165) and H-bonds (TYR-158) ().

- Molecular dynamics (MD) simulations (100 ns): Assess protein-ligand complex stability (RMSD <2 Å for ANA-12 vs. apoenzyme) ().

Q. How are ADMET properties predicted for lead optimization?

Q. What crystallographic techniques resolve conformational ambiguities?

- SCXRD : For ANC-5, data collected at 126 K with Cu Kα radiation (λ=1.54184 Å) confirmed triclinic packing and hydrogen-bonding networks ().

- ORTEP diagrams : Visualize bond angles and torsional strain ().

Q. How are synthetic routes optimized for regioselective nitration/functionalization?

- Catalytic systems : Pillar-layered MOFs (e.g., Basu-HDI framework) enable regioselective synthesis of 1,8-naphthyridines via anomeric-based oxidation ().

- Solvent selection : Polar aprotic solvents (DMF) enhance nucleophilic substitution rates ().

Data Contradictions and Methodological Considerations

Q. Discrepancies in reported MIC values for similar derivatives

- Example : ANA-12 (MIC 6.25 µg/mL) vs. rifampicin (3.13 µg/mL) (). These differences may arise from assay variability (e.g., MABA vs. broth dilution) or bacterial strain heterogeneity.

- Mitigation : Standardize protocols using WHO-recommended Mtb strains and include internal controls (e.g., ethambutol, MIC 6.25 µg/mL) ().

Q. Challenges in reconciling docking scores with experimental activity

- Example : Co-crystal ligand docking score (−11.08 kcal/mol) vs. ANA-12 (−8.424 kcal/mol) (). Lower scores may indicate off-target effects or unmodeled solvation/entropic factors.

- Resolution : Combine docking with free-energy perturbation (FEP) or MM-GBSA calculations to refine binding affinity predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.